molecular formula C9H11ClF3NO B2865458 1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride CAS No. 2055390-05-9

1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride

Cat. No. B2865458
CAS RN: 2055390-05-9
M. Wt: 241.64
InChI Key: WGLBDELVYWQGNG-UHFFFAOYSA-N
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Description

1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride is a chemical compound with the CAS Number: 2055390-05-9 . It has a molecular weight of 241.64 . The IUPAC name for this compound is 1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10F3NO.ClH/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Intermediate Applications

1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride is a compound that has been explored in various synthetic pathways due to its potential as an intermediate in the creation of more complex molecules. For instance, a novel synthetic route was developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. This route begins with 2-nitrochlorobenzene and involves steps such as O-alkylation, reduction, and etherification, highlighting the compound's utility in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).

Materials Science and Polymer Research

In the realm of materials science, derivatives of this compound have contributed to the development of novel materials. For example, aromatic tetraamines containing phenyl units and trifluoromethyl groups were synthesized and used to create fluorinated aromatic polybenzimidazopyrrolones (FPPys). These FPPys exhibited excellent thermal stability and resistance to alkaline hydrolysis, making them suitable for advanced material applications where durability under harsh conditions is required (Tao, Yang, Liu, Fan, & Yang, 2014).

Corrosion Inhibition and Protective Coatings

The study of this compound derivatives has also extended to corrosion inhibition, where compounds like melamine derivatives were evaluated as mild steel corrosion inhibitors. These compounds showcased significant inhibition efficiency, suggesting their potential in protecting metal surfaces against corrosive environments. This application is particularly relevant in industrial settings where metal longevity is critical (Verma, Haque, Ebenso, & Quraishi, 2018).

Catalysis and Chemical Transformations

Additionally, the chemical serves as a precursor in catalytic processes and chemical transformations. For instance, 1,1,1-tris(hydroxymethyl)ethane has been introduced as a versatile ligand for copper-catalyzed cross-coupling reactions of aryl iodides with amides, thiols, and phenols. This illustrates the compound's role in facilitating complex chemical reactions, thereby expanding the toolkit available for synthetic chemistry (Chen & Chen, 2006).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-phenyl-2-(trifluoromethoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLBDELVYWQGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2055390-05-9
Record name 1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride
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